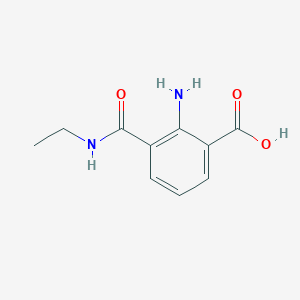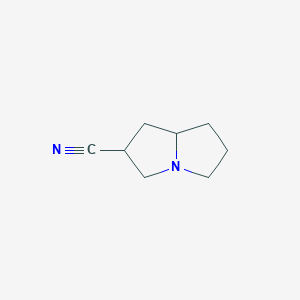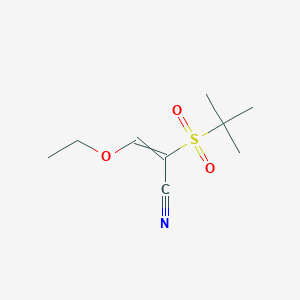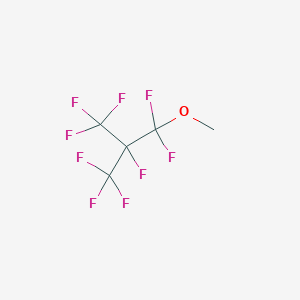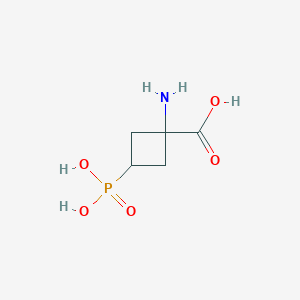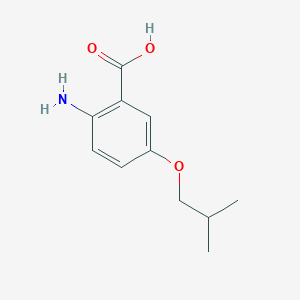
Benzoic acid,2-amino-5-(2-methylpropoxy)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the second position and an isobutoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isobutoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. For example, starting with m-toluic acid, nitration can be performed using nitric acid to yield 2-nitro-3-toluic acid. This intermediate can then be reduced to 2-amino-3-methylbenzoic acid using a hydrogenation catalyst in the presence of a hydrogen atmosphere . The final step involves the substitution of the methyl group with an isobutoxy group under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 2-Amino-5-isobutoxybenzoic acid typically involves large-scale nitration and reduction processes, followed by efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of an isobutoxy group.
Uniqueness
2-Amino-5-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
169283-23-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-5-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI Key |
NEPCERJDNFXKOX-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC(=C(C=C1)N)C(=O)O |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)C(=O)O |
Synonyms |
Benzoic acid, 2-amino-5-(2-methylpropoxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

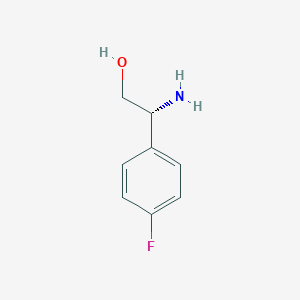

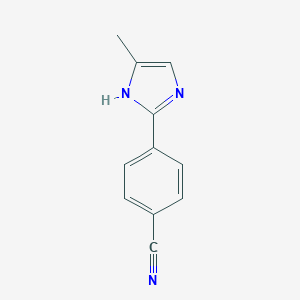
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
